Bis(dimethylamino)dithiazolium

Description

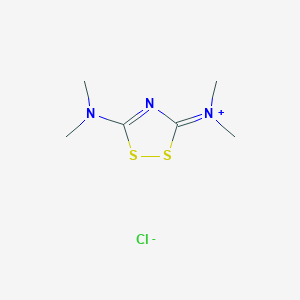

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1007-22-3 |

|---|---|

Molecular Formula |

C6H12ClN3S2 |

Molecular Weight |

225.8 g/mol |

IUPAC Name |

[5-(dimethylamino)-1,2,4-dithiazol-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C6H12N3S2.ClH/c1-8(2)5-7-6(9(3)4)11-10-5;/h1-4H3;1H/q+1;/p-1 |

InChI Key |

RVPKCCDBCDGECU-UHFFFAOYSA-M |

SMILES |

CN(C)C1=NC(=[N+](C)C)SS1.[Cl-] |

Canonical SMILES |

CN(C)C1=NC(=[N+](C)C)SS1.[Cl-] |

Related CAS |

15005-65-9 (sulfate) |

Synonyms |

is(dimethylamino)dithiazolium bis(dimethylamino)dithiazolium bromide bis(dimethylamino)dithiazolium chloride bis(dimethylamino)dithiazolium iodide bis(dimethylamino)dithiazolium sulfate |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis Dimethylamino Dithiazolium Compounds

Classical Synthetic Approaches to Dithiazolium Salts

The foundational methods for the synthesis of dithiazolium salts often involve the use of simple, reactive sulfur-based reagents and the cyclization of appropriate acyclic precursors. These classical routes have been instrumental in accessing the core dithiazolium ring system.

Reactions Involving Sulfur Monochloride and Related Reagents

A cornerstone in the synthesis of 1,2,3-dithiazolium salts is the reaction involving sulfur monochloride (S₂Cl₂) or disulfur (B1233692) dichloride. A prominent example is the preparation of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. This important synthetic precursor is typically synthesized from the reaction of chloroacetonitrile (B46850) with disulfur dichloride. tandfonline.comnih.gov The reaction proceeds via the chlorination of the acetonitrile (B52724) followed by a cycloaddition with the sulfur reagent. sigmaaldrich.com

Another classical approach involves the reaction of ethanone (B97240) oximes with sulfur monochloride. sfu.cametu.edu.tr This method can provide access to 4-substituted-1,2,3-dithiazolium chlorides. sfu.ca For instance, acetophenone (B1666503) oximes react with disulfur dichloride to yield dithiazolium chlorides, which can then be converted to other derivatives. tandfonline.comnih.gov The reaction of monosubstituted acetonitriles with disulfur dichloride in a solvent like dichloromethane (B109758) can also afford 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. google.com.tw

The Herz reaction, first reported in the early 20th century, represents a classical route to benzo-fused 1,2,3-dithiazolium salts. wikipedia.org This reaction typically involves the treatment of anilines with disulfur dichloride. wikipedia.org

| Precursor | Reagent | Product | Reference(s) |

| Chloroacetonitrile | Disulfur dichloride (S₂Cl₂) | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | tandfonline.comnih.govsigmaaldrich.com |

| Ethanone oximes | Sulfur monochloride (S₂Cl₂) | 4-Substituted-1,2,3-dithiazolium chlorides | sfu.cametu.edu.tr |

| Monosubstituted acetonitriles | Disulfur dichloride (S₂Cl₂) | 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides | google.com.tw |

| Anilines | Disulfur dichloride (S₂Cl₂) | Benzo-1,2,3-dithiazolium salts (Herz reaction) | wikipedia.org |

Cyclization Reactions of Sulfur-Nitrogen Precursors

The construction of the dithiazolium ring can also be achieved through the cyclization of pre-formed sulfur-nitrogen containing acyclic compounds. Early work in this area utilized cyanothioformamides as starting materials. rsc.org Treatment of N-arylcyanothioformamides with sulfur dichloride (SCl₂) at low temperatures yields N-aryl-5H-1,2,3-dithiazol-5-imines. rsc.org

Oximes serve as versatile precursors for dithiazole synthesis through cyclization pathways. The reaction of oximes with disulfur dichloride is a known method to access both monocyclic and ring-fused 1,2,3-dithiazoles. tandfonline.comnih.gov For example, benzoindenone oxime can be converted to the corresponding dithiazole in good yield. tandfonline.comnih.gov A proposed mechanism for the transformation of oximes to dithiazoles involves a dithiazole N-oxide intermediate. tandfonline.com

Another synthetic strategy involves the reaction of α-chloro-oxime O-sulfonates with dithiocarbamate (B8719985) salts. This reaction forms an isolable intermediate which can then be cyclized using fluoroboric acid to produce 1,4,2-dithiazolium salts, offering a potentially versatile route to this isomer. tandfonline.com

| Precursor Type | Key Reaction | Product Class | Reference(s) |

| Cyanothioformamides | Cyclization with sulfur dichloride | N-Aryl-5H-1,2,3-dithiazol-5-imines | rsc.org |

| Oximes | Reaction with disulfur dichloride | 1,2,3-Dithiazoles and dithiazolium salts | tandfonline.comnih.gov |

| α-Chloro-oxime O-sulfonates | Reaction with dithiocarbamates followed by acid-catalyzed cyclization | 1,4,2-Dithiazolium salts | tandfonline.com |

Advanced Synthetic Strategies for Functionalized Bis(dimethylamino)dithiazolium Derivatives

To access more complex and functionally diverse this compound compounds, more advanced synthetic strategies are required. These include the targeted modification of existing precursors, the use of multicomponent reactions to build complexity in a single step, and considerations for controlling stereochemistry.

Directed Derivatization of Precursors

The synthesis of functionalized dithiazolium salts can be achieved by the directed derivatization of suitable precursors. For 3,5-bis(substituted amino)-1,2,4-dithiazolium salts, a key strategy is the nucleophilic displacement of labile substituents on the dithiazolium ring. tandfonline.com Alkylsulfanyl groups, for example, are effective leaving groups that can be displaced by amines. tandfonline.com The starting alkylsulfanyl derivatives are readily accessible through the alkylation of the corresponding thiones. tandfonline.com This method allows for the introduction of dimethylamino groups to form the desired this compound salts.

| Starting Material | Reagent | Product | Key Transformation | Reference(s) |

| Alkylsulfanyl-substituted 1,2,4-dithiazolium salts | Dimethylamine | 3,5-Bis(dimethylamino)-1,2,4-dithiazolium salts | Nucleophilic displacement | tandfonline.com |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) derivatives | Organolithium reagents followed by electrophiles | 2,3,6,7-Tetrasubstituted DMANs | Directed ortho-lithiation and functionalization | capes.gov.br |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer an efficient approach to complex molecules. metu.edu.trorganic-chemistry.org While specific MCRs for the direct synthesis of this compound salts are not widely reported, related methodologies suggest potential pathways.

Thiazolium salts are known to catalyze MCRs, such as in the one-pot synthesis of highly substituted pyrroles. tandfonline.comrsc.orgscielo.org.mx This indicates the stability of the thiazolium core under MCR conditions and its potential role in facilitating complex transformations.

A one-pot, three-component synthesis of S-aryl dithiocarbamates has been developed using diaryliodonium salts, amines, and carbon disulfide under mild, metal-free conditions. nih.gov Dithiocarbamates are known precursors for certain sulfur-nitrogen heterocycles, suggesting that an MCR approach could be viable for generating advanced precursors for this compound synthesis.

| MCR Type | Reactants | Product | Relevance | Reference(s) |

| Thiazolium-catalyzed pyrrole (B145914) synthesis | Aldehyde, unsaturated ketone, amine | Highly substituted pyrrole | Demonstrates use of thiazolium salts in MCRs | tandfonline.comrsc.orgscielo.org.mx |

| S-Aryl dithiocarbamate synthesis | Diaryliodonium triflate, amine, carbon disulfide | S-Aryl dithiocarbamate | Provides a potential precursor for dithiazolium rings via an MCR | nih.gov |

Stereoselective Synthesis Considerations

The introduction of chirality into dithiazolium compounds is a challenging area of synthetic chemistry. Stereoselective synthesis aims to control the formation of stereoisomers, which is crucial for applications in areas such as medicinal chemistry and materials science. rsc.org

A common strategy for achieving stereoselectivity is the use of chiral auxiliaries. sigmaaldrich.comsfu.carsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org For the synthesis of chiral this compound derivatives, one could envision a synthetic route starting from a chiral precursor, such as a chiral amine or a molecule containing a pre-existing stereocenter. The chiral auxiliary would be attached to the dithiazolium precursor, and after the stereoselective reaction, it would be removed to yield the enantiomerically enriched target molecule. sfu.ca

Sulfur-containing chiral auxiliaries, often derived from amino acids, have proven effective in various asymmetric transformations. Given the sulfur-rich nature of dithiazolium salts, the use of such auxiliaries could be a promising avenue for inducing chirality. While specific examples for the stereoselective synthesis of this compound are not prominent in the literature, the general principles of asymmetric synthesis provide a framework for future research in this area. rsc.org

| Strategy | Description | Potential Application | Reference(s) |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereoselectivity. | Synthesis of enantiomerically enriched dithiazolium salts from achiral precursors. | sigmaaldrich.comsfu.carsc.org |

| Chiral Precursor | Use of a starting material that is already enantiomerically pure. | Direct synthesis of chiral dithiazolium compounds. | google.com.tw |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over another. | Catalytic enantioselective synthesis of dithiazolium salts. |

Synthesis of Analogues and Homologues

The structural versatility of the dithiazolium scaffold allows for the synthesis of a variety of analogues and homologues. These synthetic efforts are primarily focused on two areas: the substitution of sulfur with other chalcogens like selenium, and the modification of the amino substituents attached to the heterocyclic ring.

Seleno-Analogue Synthesis and Comparative Studies

The synthesis of selenium-containing analogues of dithiazolium compounds, specifically 1,2,3-thiaselenazoles, has been achieved through a direct chemical conversion. This process involves the strategic replacement of a sulfur atom with a selenium atom within the pre-existing dithiazole ring.

A prominent method for this transformation is the treatment of a 1,2,3-dithiazole with selenium dioxide (SeO₂). nih.gov This reaction facilitates a sulfur extrusion and selenium insertion, effectively converting the dithiazole into its thiaselenazole counterpart. nih.gov The reaction conditions, such as solvent and temperature, are critical and must be fine-tuned for different substrates. For instance, while dimethylformamide (DMF) can be an effective solvent, a large excess of SeO₂ may be required to drive the reaction to completion due to the reagent's degradation under harsh conditions. nih.gov The reaction temperature can also vary, with some conversions requiring temperatures as high as 105 °C, while others proceed at a more moderate 85 °C. nih.gov

The synthesis of bis-heterocyclic selenides can also be achieved using SeO₂ as an efficient selenylating reagent, where reaction selectivity between mono- and di-selenylation is dependent on the concentration of the reagent. nih.gov

Table 1: Synthesis of 1,2,3-Thiaselenazoles from 1,2,3-Dithiazoles via Selenium Insertion

Comparative studies between the dithiazole precursors and their thiaselenazole analogues have revealed significant differences in their biological activities. In one study, a library of matched pairs was created to compare their antimicrobial and antifungal properties. nih.gov The results indicated that the introduction of selenium can lead to potent antimicrobial compounds with sub-micromolar efficacy and low toxicity. nih.gov For example, while the 8-chloroindeno[1,2-d] nih.govCurrent time information in Bangalore, IN.mdpi.comdithiazole was inactive, its corresponding 1,2,3-thiaselenazole analogue demonstrated selective antifungal activity. nih.gov This highlights the profound impact that replacing a sulfur atom with a heavier chalcogen like selenium can have on the pharmacological profile of the heterocyclic system. nih.gov

Derivatives with Varied Amino Substituents

The synthesis of dithiazolium derivatives is not limited to modifying the heterocyclic core; it also involves altering the exocyclic substituents, particularly the amino groups. Replacing the dimethylamino moieties with other alkyl or aryl groups can significantly influence the compound's properties.

A general and powerful method for creating a variety of substituted dithiazoles involves using 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.com This reagent is highly reactive, especially at the C-5 position, allowing for condensation reactions with various nucleophiles, including primary anilines. mdpi.com These reactions, typically conducted in the presence of a base like pyridine, yield N-aryl-5H-1,2,3-dithiazol-5-imines. mdpi.com

While direct synthesis of bis(dialkylamino)dithiazolium salts with varied N-substituents is less commonly documented, strategies from related thiazolium and dithiolium chemistry can be informative. For instance, 2-dialkylamino-1,3-dithiolium salts can be prepared, suggesting that similar synthetic routes could be applied to the dithiazolium system. acs.org Furthermore, the synthesis of N-alkylated thiazolium salts demonstrates the feasibility of introducing a range of substituents onto the nitrogen atom of the heterocyclic ring. google.com These methods often involve the reaction of a suitable precursor with various primary or secondary amines.

Table 2: Examples of Varied Amino and Amido Substituents in Heterocyclic and Acyclic Compounds

Isolation and Purification Techniques in Dithiazolium Synthesis

The successful synthesis of dithiazolium compounds is critically dependent on effective isolation and purification techniques. Dithiazolium salts, particularly the chloride salts, can be sensitive to moisture and air, necessitating specific handling procedures. mdpi.commdpi.com

A common initial purification step for dithiazolium salts prepared from reagents like disulfur dichloride involves rapid filtration of the crystalline product under an inert atmosphere, such as nitrogen. mdpi.com The filtered solid is then typically washed with a suitable solvent, like dichloromethane, to remove unreacted starting materials and soluble impurities. mdpi.com

To address the instability of chloride salts, a frequently employed strategy is anion exchange. mdpi.com The crude chloride salts can be converted into more stable and less moisture-sensitive perchlorate (B79767) or tetrafluoroborate (B81430) salts. mdpi.comgoogle.com This is often achieved by treating the chloride salt with an acid like perchloric acid or through salt metathesis with a sodium salt, such as sodium tetrafluoroborate (NaBF₄). mdpi.comscholaris.cacdnsciencepub.com These resulting salts are often more crystalline and easier to handle, facilitating more detailed characterization. mdpi.com

Modern synthetic methods have also focused on developing "purification-free" protocols. For example, the use of a P₂S₅-Py₂ complex or P₄S₁₀ for the synthesis of thiazolium salts allows for the desired product to be obtained in high purity via simple filtration, followed by salt metathesis. scholaris.cacdnsciencepub.com This approach avoids the need for column chromatography, which can be problematic for ionic compounds like dithiazolium salts. cdnsciencepub.com In other cases, purification can be achieved by filtering the reaction mixture through a plug of silica (B1680970) gel to remove baseline impurities. google.com

Table 3: Summary of Purification Techniques for Dithiazolium and Related Salts

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides incontrovertible evidence for the solid-state structure of bis(dimethylamino)dithiazolium salts, confirming the atomic connectivity and offering precise measurements of bond lengths and angles.

The bond lengths within the 1,2,4-dithiazolium ring are shorter than typical single bonds, providing further evidence for a delocalized π-system analogous to that of the tropylium (B1234903) cation. thieme-connect.de The positive charge is distributed over the sulfur and carbon atoms, as well as the exocyclic donor substituents. thieme-connect.de While some debate has occurred regarding the aromaticity of the related 3,5-diamino-1,2,4-dithiazolium bromide, where conjugation was suggested to be localized in the N−C−N−C−N chain, these salts are generally considered to be formally aromatic compounds. thieme-connect.de The structure of these related diamino salts was definitively established through crystallographic data after 1960. thieme-connect.de

| Feature | Observation | Implication |

| Ring Geometry | Planar heterocyclic ring thieme-connect.de | Suggests a delocalized π-electron system. |

| Substituent Geometry | Coplanar with the ring thieme-connect.de | Maximizes orbital overlap for π-delocalization. |

| Bond Lengths | Shortened compared to single bonds thieme-connect.de | Indicates partial double bond character throughout the ring. |

| Charge Delocalization | Distributed over S, C, and N atoms thieme-connect.de | Contributes to the stability of the cation. |

The crystal packing of dithiazolium salts is influenced by a network of intermolecular interactions. In related thiazyl radicals and their dimers, close intermolecular contacts, particularly S···N and S···S interactions (typically between 3.1–3.7 Å), are crucial in dictating the solid-state architecture and magnetic properties. researchgate.netresearchgate.net Similar electrostatic interactions are expected to play a significant role in the crystal lattice of this compound salts, optimizing the contacts between electronegative (N) and electropositive (S) regions of adjacent cations. researchgate.net The packing is also influenced by the nature of the counter-anion, which can participate in hydrogen bonding and other electrostatic interactions, further stabilizing the crystal structure. mdpi.com

Analysis of Planarity and Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of the this compound cation in solution.

The ¹H NMR spectrum of the this compound cation is expected to show distinct signals for the methyl protons of the two dimethylamino groups. Due to the partial double-bond character of the C-N bonds (a result of resonance), rotation around these bonds is restricted at room temperature. nanalysis.comias.ac.in This restricted rotation makes the two methyl groups on each nitrogen atom chemically non-equivalent, leading to separate signals. nanalysis.com For example, in related N,N-dimethyl amides, the two methyl groups bonded to the nitrogen produce two distinct signals in the ¹H NMR spectrum. nanalysis.com

In the case of 3,5-bis(dimethyliminio)-1,2,4-trithiolane, a related structure, the methyl protons of the dimethylamino groups appear as signals at 3.68 and 3.73 ppm. oup.com The specific chemical shifts for the this compound cation would depend on the solvent and the counter-anion.

| Proton Environment | Expected ¹H NMR Signal | Rationale |

| N-Methyl Protons | Two or more distinct singlets | Restricted C-N bond rotation at room temperature renders the methyl groups diastereotopic. nanalysis.comias.ac.in |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The key resonances are those of the heterocyclic ring carbons and the methyl carbons of the dimethylamino groups.

The carbon atoms within the dithiazolium ring are expected to resonate at a downfield chemical shift, characteristic of carbons in an electron-deficient, aromatic-like system. The methyl carbons of the dimethylamino groups would appear further upfield. Similar to the proton spectra, the restricted C-N bond rotation can lead to distinct signals for the two methyl carbons on each nitrogen atom.

| Carbon Environment | Expected ¹³C NMR Signal | Rationale |

| Ring Carbons (C3, C5) | Downfield signals | Deshielded due to the positive charge and aromatic character of the ring. |

| N-Methyl Carbons | Upfield signals | Restricted C-N bond rotation may result in separate signals for the non-equivalent methyl carbons. |

The restricted rotation around the C–N bonds of the dimethylamino groups is a dynamic process that can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR). ias.ac.inucl.ac.uk

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals are observed for the non-equivalent methyl groups. ias.ac.in As the temperature is increased, the rate of rotation around the C-N bond increases. nanalysis.com When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden and eventually merge into a single, broad peak at a temperature known as the coalescence temperature. ucl.ac.uk At even higher temperatures, where the rotation is very fast on the NMR timescale, this peak sharpens to a single, time-averaged signal, as the NMR spectrometer detects only the average environment of the rapidly interconverting methyl groups. nanalysis.comucl.ac.uk By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (energy barrier) for the rotational process. ias.ac.in This phenomenon is well-documented for amides like N,N-dimethylformamide and is directly applicable to the dimethylamino substituents on the dithiazolium ring. ias.ac.inlibretexts.org

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within the this compound cation. These methods probe the distinct vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and electronic distribution.

For the perchlorate (B79767) salt of 3,5-bis(dimethylamino)-1,2,4-dithiazolium, characteristic absorption bands are observed that correspond to the vibrations of the dimethylamino groups and the dithiazolium ring system. oup.com Analysis of related dithiazolium compounds reveals key vibrational modes, such as those for the C=N and C-N bonds within the heterocyclic structure. oup.com

Table 1: Characteristic Infrared (IR) Absorption Bands for Dithiazolium Salts and Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1618 | C=N Stretching | oup.com |

| ~1533 | Ring Vibrations | oup.com |

| ~1494 | Asymmetric CH₃ Bending | oup.com |

| ~1000-1200 | C-N Stretching, ClO₄⁻ (for perchlorate salts) | oup.com |

Resonance Raman (RR) spectroscopy is a powerful technique that can selectively enhance the vibrational modes associated with an electronic transition. spectroscopyonline.com By tuning the excitation laser wavelength to coincide with a molecule's electronic absorption band, the Raman signals of chromophore-related vibrations can be amplified by a factor of up to 10⁶. spectroscopyonline.com

While specific resonance Raman studies on this compound are not extensively documented, the methodology has been successfully applied to similar thiazolium-based dye systems to investigate their structure and bonding. acs.org In such studies, RR spectroscopy, often paired with density functional theory (DFT) calculations, allows for detailed assignment of vibrational modes and provides insight into the delocalized π-electron system. acs.org For the this compound cation, this technique could be used to probe the vibrations of the dithiazolium ring that are coupled to its π → π* electronic transitions, offering a deeper understanding of its aromaticity and the electronic influence of the dimethylamino substituents. The enhancement of specific bands would clarify their role in the electronic excited state.

Infrared Spectroscopic Fingerprint Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular mass of the this compound cation and to analyze its fragmentation pathways upon ionization. The technique provides direct confirmation of the compound's elemental composition. For the chloride salt of 3,5-bis(dimethylamino)-1,2,4-dithiazolium, the molecular formula is C₆H₁₂ClN₃S₂ with a corresponding molecular weight of approximately 225.76 g/mol . appchemical.com

In mass spectral analysis, the dithiazolium cation is observed as the parent ion. For instance, in studies of related dithiazolium salts, the molecular ion (M⁺) is readily detected. oup.com Fragmentation patterns typically involve the loss of substituents or cleavage of the heterocyclic ring, providing valuable structural information.

Table 2: Mass Spectrometry Data for this compound Chloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂ClN₃S₂ | appchemical.com |

| Molecular Weight | 225.7626 | appchemical.com |

| Base Peak (m/z) | Corresponds to the cation [C₆H₁₂N₃S₂]⁺ |

UV-Visible Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated and aromatic systems like the this compound cation, these spectra are dominated by electronic transitions within the π-electron system.

The UV-Visible spectrum of the this compound cation is characterized by strong absorption bands resulting from π → π* transitions within its delocalized aromatic system. The electron-donating dimethylamino groups influence the energy of these transitions, typically causing a shift in the absorption maxima (λ_max) compared to unsubstituted dithiazolium cations. The intense color of many dithiazolium derivatives is a direct result of these low-energy electronic transitions extending into the visible range. mdpi.com Studies on related compounds show strong absorption, and for some protonated bis(dimethylamino) derivatives, absorption maxima are observed between 454 nm and 542 nm. uni-regensburg.de

Table 3: Representative UV-Visible Absorption Data for Related bis(dimethylamino) Compounds

| Compound Type | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| (8-Bromo- 4,5-bis(dimethylamino)naphthalen-1-yl)(pyridin-3-yl)-metha- nimine | CHCl₃ | 454, 542 | uni-regensburg.de |

| 5,6-Bis(dimethylamino)-2-phenylbenzo[cd]indole | MeCN | 469, 534 (shoulder) | uni-regensburg.de |

Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent in which it is dissolved. nih.gov This effect arises from differential stabilization of the electronic ground and excited states by the solvent molecules. Depending on the nature of the solute, an increase in solvent polarity can lead to a blue shift (hypsochromic or negative solvatochromism) or a red shift (bathochromic or positive solvatochromism) in the absorption spectrum. researchgate.net

The this compound cation, with its charged, polarizable aromatic ring and electron-donating groups, is an ideal candidate for exhibiting solvatochromic behavior. While specific studies on this compound are limited, research on other donor-π-acceptor thiazole (B1198619) derivatives demonstrates significant solvatochromism. nih.govmdpi.com In these systems, the change in the dipole moment between the ground and excited states is substantial, leading to large shifts in absorption and emission spectra across solvents of varying polarity. mdpi.com A study of this compound in a range of solvents from nonpolar (like toluene) to polar (like acetonitrile (B52724) and water) would likely reveal a pronounced shift in its λ_max, providing insight into the charge distribution in its ground and excited states.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the chemical compound “this compound” are not present in the public domain.

While research exists for related heterocyclic cations, such as 3,5-diamino-1,2,4-dithiazolium salts and other thiazolium derivatives, the specific computational data required to construct an article according to the provided, detailed outline for the bis(dimethylamino) variant could not be located. rsc.orgthieme-connect.dethieme-connect.deresearchgate.net The requested analyses, including specific Density Functional Theory (DFT) calculations on geometry, electronic structure (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and simulated spectroscopic data, appear to be absent from published literature for this particular compound.

Therefore, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on "this compound" and populating the specified outline with factual, research-based findings.

Theoretical and Computational Chemistry of Bis Dimethylamino Dithiazolium

Molecular Dynamics Simulations (If applicable)

Studies on Multi-centered Bonding and Magnetic Interactions

The theoretical examination of related bis-dithiazolyl (BTA) radical species reveals significant insights into their bonding and magnetic properties, which are largely governed by non-covalent interactions and the formation of multi-centered bonds.

A key finding from these computational studies is the direct relationship between intermolecular distance and magnetic properties. Increasing the distance between the bis-dithiazolyl radical units within the crystal structure can induce a crossover from antiferromagnetic to ferromagnetic behavior. researchgate.net This transition highlights the delicate balance of intermolecular forces dictating the magnetic coupling in this class of organic radicals.

Various density functional theory (DFT) functionals have been employed to investigate these systems. It has been noted that while methods like B3LYP and B3PW91 may predict co-planar structures, dispersion-inclusive functionals such as M06, M06-2X, and ωB97XD can reveal non-planar geometries, indicating the significance of dispersion interactions in the π-π stacking of these molecules. researchgate.net An Atoms in Molecule (AIM) analysis has also been used to map bond critical points and understand the nature of the bonding within these radical dimers. researchgate.net The analysis supports the picture of a multi-center long-bond that is nearly broken when transitioning from a dimerized to a regular aggregate structure, which in turn affects the magnetic properties. researchgate.net

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP, B3PW91) | Geometry Optimization | Predicts co-planar structures for radical dimers. | researchgate.net |

| DFT (M06, M06-2X, ωB97XD) | Geometry Optimization with Dispersion | Reveals loss of co-planarity, highlighting the importance of dispersion forces in π-stacking. | researchgate.net |

| Atoms in Molecule (AIM) | Bonding Analysis | Identifies bond critical points corresponding to long, multi-centered bonds ("pancake bonds") within π-dimers. | researchgate.net |

| Quantum Chemical Calculations | Magnetic Properties | Demonstrates that magnetic behavior (antiferromagnetic vs. ferromagnetic) is controlled by the strength of the multi-centered bond and intermolecular distance. | researchgate.net |

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Dithiazolium Ring

The 1,2,4-dithiazolium cation is characterized by a fully delocalized π-electron system, which imparts a degree of aromaticity and stability to the ring. thieme-connect.de The positive charge is distributed over the sulfur and carbon atoms, as well as any electron-donating substituents. thieme-connect.de This delocalization influences its reactivity towards nucleophiles. While the ring itself can be susceptible to nucleophilic attack, the presence of substituents like dimethylamino groups, which are good electron donors, can stabilize the positive charge and affect the reaction pathway. thieme-connect.de In cases where substituents on the dithiazolium ring are labile, such as alkylsulfanyl groups, nucleophilic attack may result in the displacement of these groups rather than cleavage of the dithiazole ring. thieme-connect.de

The reaction of bis(dimethylamino)dithiazolium salts with nitrogen-containing nucleophiles can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions. In some instances, the integrity of the dithiazole ring is maintained, and the reaction leads to the formation of addition or condensation products. thieme-connect.de Alternatively, nucleophilic displacement of a labile substituent by an amine nucleophile can occur, providing a synthetic route to other substituted dithiazolium salts. thieme-connect.de For example, an alkylsulfanyl group can be replaced by an alkyl(aryl)amino group. thieme-connect.de Amidines, acting as nitrogen nucleophiles, can react with suitable substrates to form new carbon-nitrogen bonds. semanticscholar.org

The reactivity of related thiazole (B1198619) systems with electrophiles highlights that while they possess nitrogen basicity, they may not always react as nitrogen nucleophiles. acs.org For instance, certain aminothiazoles react with superelectrophilic reagents to form C-bonded adducts through electrophilic substitution on the thiazole ring, indicating a preference for carbon nucleophilicity. acs.org Only when the reactive carbon sites are blocked does the reaction occur at the exocyclic amino group. acs.org In the context of dithiazolium salts, the reaction with aromatic amines can lead to the displacement of a chloride substituent on an attached ring, demonstrating the activating effect of the dithiazolium moiety. mdpi.com

The hydrolytic stability of dithiazolium salts can be influenced by the reaction conditions. For instance, Herz salts, which are benzodithiazolium chlorides, are known to react reversibly with water. mdpi.com This reaction is faster in the presence of a mild alkali and can be reversed by treatment with strong hydrochloric acid. mdpi.com The initial product of this hydrolysis is a sulfone-like structure. mdpi.com Further hydrolysis under alkaline conditions can lead to ring-opened products such as ortho-aminothiophenols. mdpi.com The synthesis of sumatriptan, a pharmaceutical, involves a Japp–Klingemann reaction to form an indole (B1671886) structure that is substituted to prevent unwanted side reactions, followed by hydrolysis and decarboxylation. nih.gov

Reactions with Nitrogen-Containing Nucleophiles

Redox Chemistry and Electrochemical Behavior

The redox chemistry of dithiazolium compounds is a key aspect of their chemical behavior, allowing for the interconversion between cationic, neutral, and radical forms. mdpi.com This property is central to their potential applications in materials chemistry. mdpi.com

Cyclic voltammetry is a powerful technique used to investigate the redox properties of dithiazolium salts. These studies provide information on the oxidation and reduction potentials of the compounds. The reduction of the dithiazolium cation leads to the formation of a neutral radical species. mdpi.com The ease of this reduction, as measured by the half-wave reduction potential, is influenced by the nature of the substituents on the dithiazole ring. mdpi.com Electron-withdrawing substituents at the C-5 position make the cation easier to reduce, resulting in more positive reduction potentials. mdpi.com

The electrochemical behavior of this compound and related compounds has been a subject of interest. For example, cyclic voltammetry has been employed to study the redox behavior of various organic and organometallic compounds, including those with structures that could be related to dithiazolium systems. beilstein-journals.orgresearchgate.netrsc.orgbeilstein-journals.org These studies help in understanding the electronic properties and the stability of different redox states.

Table 1: Electrochemical Data from Cyclic Voltammetry

| Compound/System | Redox Couple | Potential (V) | Conditions | Reference |

| [Cu-BPIMe]+ | Epc1 | -0.49 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

| [Cu-BPIMe]+ | Epc2 | -1.82 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

| [Cu-BPIMe]+ | Epc3 | -2.32 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

| [Ni-BPIMe]+ | Epc1 | -1.14 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

| [Ni-BPIMe]+ | Epc2 | -1.84 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

| [Ni-BPIMe]+ | Epc3 | -2.26 | MeCN, 0.1 M TBAPF6, vs Fc+/0 | rsc.org |

The one-electron reduction of a 1,2,3-dithiazolium salt results in the formation of a 1,2,3-dithiazolyl mono-radical. mdpi.com These radical species can be stable and have been the subject of significant research. The generation of such radicals can be achieved through chemical or electrochemical reduction. mdpi.com For instance, benzodithiazole structures have been shown to form stable radical anions upon reduction. mdpi.com

The characterization of these radical species often involves techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can confirm their existence and provide information about their electronic structure. mdpi.comresearchgate.net The g-values obtained from EPR measurements are characteristic of the radical. mdpi.com For example, a range of benzodithiazole-derived radical structures have been reported with g-values between 2.006 and 2.010. mdpi.com The stability and properties of these radicals are of interest for the development of molecular magnets and conductors. researchgate.net

The ability of dithiazolium compounds to exist in cationic, neutral, and radical forms and to interconvert between these states is a defining feature of their chemistry. mdpi.com The benzodithiazole system, for example, most commonly exists as the benzodithiazolium cation, the neutral compound, and the benzodithiazoyl radical. mdpi.com These three forms are reversibly interconvertible through simple chemical transformations. mdpi.com

The cationic form, often isolated as a salt, is a 10-π aromatic system. mdpi.com Reduction of this cation, either chemically or electrochemically, leads to the formation of the neutral 7π radical. mdpi.com Conversely, oxidation of the radical species can regenerate the cation. researchgate.net This interconversion is a key property that makes these compounds interesting for applications in materials science, particularly in the context of molecular switches and conducting materials. mdpi.combeilstein-journals.org

Generation and Characterization of Radical Species

Cycloaddition and Ring Expansion Reactions

The 1,2,4-dithiazolium cation, particularly in the form of 3,5-bis(dimethylamino)-1,2,4-dithiazolium chloride, exhibits a rich and varied reactivity profile, participating in several cycloaddition and ring expansion reactions. These transformations are pivotal for the synthesis of a diverse range of heterocyclic systems.

Mesoionic 1,3,2-oxathiazolium-5-olates, which are structurally related to dithiazolium salts, are known to undergo [3+2] cycloaddition reactions with activated alkynes and alkenes. The initial bicyclic adducts typically extrude carbon dioxide to yield isothiazoles. thieme-connect.de Similar dipolar cycloaddition reactivity can be anticipated for dithiazolium systems. For instance, the reaction of mesoionic compounds with dipolarophiles can lead to initial [3+2] cycloadducts. nih.govacs.org Subsequent fragmentation of these adducts can occur via different pathways, such as retro-cycloaddition or extrusion of small molecules like sulfur, leading to the formation of new heterocyclic rings like thiophenes or 2-pyridones. nih.govacs.org The specific outcome is often influenced by steric and electronic factors of the substituents on the mesoionic ring and the dipolarophile. nih.gov

Ring expansion reactions are also a key feature of dithiazolium chemistry. For example, the treatment of N-(substituted formyl)dialkylamino(thioxo)methanesulfenamides with strong acids can lead to the formation of 1,4,2-dithiazolium salts. oup.com This transformation involves an intramolecular cyclization and rearrangement, effectively expanding the initial acyclic precursor into a five-membered heterocyclic ring. oup.com

The following table summarizes representative cycloaddition and ring expansion reactions involving dithiazolium-related structures, highlighting the diversity of reactants and resulting heterocyclic products.

| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Ref. |

| Mesoionic Thioisomünchnone | Alkynes (e.g., methyl propiolate) | [3+2] Cycloaddition-Fragmentation | Thiophenes, 2-Pyridones | nih.govacs.org |

| 1,3,2-Oxathiazolium-5-olate | Activated Alkenes/Alkynes | [3+2] Cycloaddition-Extrusion | Isothiazoles | thieme-connect.de |

| N-(formyl)dialkylamino(thioxo)methanesulfenamides | Strong Acid (e.g., HBF₄, HClO₄) | Intramolecular Cyclization/Rearrangement | 1,4,2-Dithiazolium salts, 3,5-bis(dialkyliminio)-1,2,4-trithiolanes | oup.com |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Key Transformations

The transformations of this compound and related compounds have been the subject of mechanistic studies to elucidate the underlying reaction pathways. The formation of 1,4,2-dithiazolium salts from N-(substituted formyl)dialkylamino(thioxo)methanesulfenamides upon treatment with strong acids is believed to proceed through a specific pathway. oup.com This process is initiated by the acid-catalyzed cleavage of the sulfenamide (B3320178) S-N bond, which generates a dialkylthiocarbamoylthio cation intermediate. oup.com This cation then undergoes rearrangement to a (dialkyliminio)dithiirane, which can dimerize and extrude sulfur to yield 3,5-bis(dialkyliminio)-1,2,4-trithiolanes. oup.com The specific outcome, whether the formation of the dithiazolium salt or the trithiolane, is dependent on the substituents and the acid used. oup.com

In the context of cycloaddition reactions, mechanistic studies, including computational analysis, have been performed on related mesoionic systems like thioisomünchnones. nih.govacs.org The initial step is a [3+2] cycloaddition between the mesoionic dipole and a dipolarophile, forming a bicyclic intermediate. nih.govacs.org The fate of this cycloadduct is then determined by competing fragmentation pathways. One pathway is a retro-cycloaddition that eliminates a stable molecule (like phenyl isocyanate in the studied examples), leading to a five-membered heterocycle such as a thiophene. nih.govacs.org An alternative pathway involves the extrusion of an atom, often sulfur, from the bridge of the bicyclic adduct to alleviate steric strain, resulting in a six-membered ring like a 2-pyridone. nih.govacs.org The regioselectivity of the initial cycloaddition and the preference for a particular fragmentation route are governed by a combination of steric hindrance and stereoelectronic effects. nih.gov

Investigations into the Herz reaction, which produces 1,2,3-benzodithiazolium salts, provide further insight into the mechanisms of dithiazole ring formation. The mechanism involves both electrophilic and nucleophilic attacks on the aromatic ring. mdpi.com The regioselectivity of the C–S bond formation is directed by the electronic properties of the substituents on the starting aniline (B41778). mdpi.com

The following table details key mechanistic steps proposed for the transformations of this compound and related precursors.

| Transformation | Proposed Intermediate(s) | Key Mechanistic Steps | Influencing Factors | Ref. |

| Formation of 1,4,2-Dithiazolium Salts from Sulfenamides | Dialkylthiocarbamoylthio cation, (Dialkyliminio)dithiirane | Acid-catalyzed S-N bond cleavage, Rearrangement, Dimerization, Sulfur extrusion | Substituents, Acid type | oup.com |

| Cycloaddition of Mesoionic Dipoles | Bicyclic cycloadduct | [3+2] Cycloaddition, Retro-cycloaddition or Sulfur extrusion | Steric and electronic effects of substituents | nih.govacs.org |

| Herz Reaction (Dithiazole Ring Formation) | Not explicitly isolated | Electrophilic and nucleophilic ring attacks | Electronic nature of aniline substituents | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Materials Applications of Dithiazolium Systems

Development as Precursors for Novel Heterocycles and Molecular Frameworks

Dithiazolium salts, such as the Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), serve as pivotal starting materials for the synthesis of a diverse array of heterocyclic compounds. researchgate.netmdpi.com Their reactivity allows for the construction of complex molecular architectures that are of interest in medicinal chemistry and materials science. researchgate.netbas.bg

The transformation of dithiazolium salts into other heterocyclic systems is a key area of research. For instance, 5-substituted tetrazoles can be readily converted into hydrazonoyl chlorides by reacting with Appel's salt. rsc.org This reaction proceeds in high yield at room temperature and provides a pathway to functionalized acyclic and heterocyclic structures. rsc.org In a notable example, the reaction of 5-aminotetrazole (B145819) with Appel's salt leads to the formation of an extended bis(iminodithiazole) structure, showcasing the potential for creating complex, multi-ring systems. rsc.org

Furthermore, dithiazolium chemistry has been instrumental in the synthesis of novel benzothiazoles. A multi-step synthesis involving the use of Appel's salt has been developed to produce 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, a versatile platform for creating various bioactive derivatives. mdpi.com This highlights the role of dithiazolium precursors in generating functionalized heterocycles that can be further elaborated into molecules with specific properties.

The versatility of dithiazolium salts extends to the creation of bis-heterocyclic compounds. For example, 2,6-diaminopyridine (B39239) can be transformed into various bis-thiazolo, bis-pyrazolo, and other bis-heterocyclic derivatives through multi-step synthetic sequences that often involve intermediates derived from reactions with reagents like chloroacetyl chloride. bas.bg

Metal-organic frameworks (MOFs) represent another frontier where dithiazolium-derived linkers are being explored. Computational screening has identified bis(thiazole)-based linkers as promising candidates for applications such as carbon dioxide capture. researchgate.net The synthesis and characterization of a zirconium-based MOF incorporating a bis(thiazole) linker have demonstrated its potential for CO2 adsorption. researchgate.net

The reactivity of the dithiazolium ring system also allows for its incorporation into larger, conjugated molecular frameworks. Research into stable azapentalene derivatives, for instance, has been revisited, expanding the scope of reactions to include azo-coupling and cross-coupling reactions, which can lead to the formation of extended π-electron systems. chemrxiv.org

| Precursor | Reagent(s) | Resulting Heterocycle/Framework | Reference(s) |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | 5-Substituted tetrazoles | Hydrazonoyl chlorides | rsc.org |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | 5-Aminotetrazole | Extended bis(iminodithiazole) | rsc.org |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Polyfunctionalized anilines | 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile | mdpi.com |

| 2,6-Diaminopyridine derivatives | Chloroacetyl chloride, KSCN, etc. | Bis-thiazolo and other bis-heterocyclic compounds | bas.bg |

| Bis(thiazole)-based linkers | Zirconium salts | Metal-Organic Framework (MOF) | researchgate.net |

Applications in Organic Electronic Materials

The electronic properties of dithiazolium-based compounds make them highly attractive for applications in organic electronics. Their ability to act as electron acceptors, form conductive materials, and exhibit non-linear optical properties is a central focus of current research.

Charge-Transfer Systems and Electron Acceptors

Dithiazolium cations are effective electron acceptors, a property that is fundamental to their use in charge-transfer (CT) complexes. rsc.orgnih.gov These complexes, formed between an electron donor and an electron acceptor, are crucial for the development of organic conductors and other electronic materials. The formation of a CT complex between 4-dimethylaminopyridine (B28879) (a donor) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (an acceptor) has been studied, demonstrating the principles of charge transfer that are also applicable to dithiazolium systems. nih.gov

The electron-accepting nature of dithiazolium derivatives can be tuned by modifying their substituents. For example, the introduction of electron-withdrawing groups can enhance their electron affinity. mdpi.com This tunability is vital for designing materials with specific electronic properties. The reduction of dithiazolium cations leads to the formation of stable neutral radicals, which are themselves of great interest in the field of molecular electronics. researchgate.netthieme-connect.de

In the context of CT salts, a benzo-bridged bis(1,2,3-dithiazole) has been shown to form a 2:1 charge transfer salt. rsc.org The steric hindrance from substituents on the benzene (B151609) ring can influence the packing of the resulting radical cations, leading to slipped π-stacks, which in turn affects the material's conductive properties. rsc.org

Conductive Materials

The ability of dithiazolium-based systems to form conductive materials is a significant area of investigation. Neutral radical conductors derived from dithiazolyl radicals are of particular interest. researchgate.net For instance, the neutral diradical 5,5'-bis(1,3,2,4-dithiadiazolyl) has been synthesized and shown to exhibit a dramatic increase in paramagnetism upon mechanical grinding. researchgate.net

Band structure calculations on related crystalline solids have revealed relatively small band gaps, suggesting semiconducting behavior. researchgate.net The calculated band dispersions indicate a high degree of three-dimensionality, which is a desirable characteristic for conductive molecular solids. researchgate.net The development of such materials is driven by the quest for lightweight, flexible, and processable electronic components.

Non-linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are essential for applications in optoelectronics and photonics, including frequency conversion and optical switching. Push-pull chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are a major class of NLO materials. rsc.orgrsc.org

Dithiazolium moieties can function as potent electron acceptors in NLO chromophores. The replacement of a pyridinium (B92312) acceptor with a benzothiazolium unit in a series of chromophoric salts resulted in a significant red shift of the intramolecular charge-transfer (ICT) band and an increase in the molecular quadratic NLO response. acs.org This demonstrates the effectiveness of the benzothiazolium group as an electron acceptor for enhancing NLO properties. acs.org

The design of NLO chromophores often involves optimizing the donor, acceptor, and bridge components to maximize the first hyperpolarizability (β), a measure of the NLO response. Studies on benzylidene-type chromophores incorporating a 1,3-bis(dicyanomethylidene)indane (BDMI) acceptor have shown that the NLO properties can be sensitive to the polarity of the surrounding medium. rsc.org This highlights the importance of understanding the interplay between molecular structure and environment in the design of NLO materials.

| Property/Application | Key Features | Example Compound/System | Reference(s) |

| Charge-Transfer Systems | Strong electron-accepting character | Benzo-bridged bis(1,2,3-dithiazole) CT salt | rsc.org |

| Formation of stable radical anions | Reduced 6-malonitrile-substituted benzodithiazole | mdpi.com | |

| Conductive Materials | Formation of neutral radical conductors | 5,5'-Bis(1,3,2,4-dithiadiazolyl) diradical | researchgate.net |

| Small band gaps and 3D electronic structure | Crystalline solids of dithiadiazolyl radicals | researchgate.net | |

| Non-linear Optical Chromophores | Potent electron-accepting groups | Benzothiazolium-containing chromophoric salts | acs.org |

| Tunable intramolecular charge-transfer | Benzylidene-type chromophore with BDMI acceptor | rsc.org |

Role in Coordination Chemistry and Ligand Design

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored catalytic, magnetic, and material properties. york.ac.uk Dithiazolium-derived structures and related sulfur-nitrogen heterocycles offer unique possibilities as ligands due to the presence of multiple potential donor atoms (nitrogen and sulfur) and their tunable electronic properties.

While the direct use of bis(dimethylamino)dithiazolium as a ligand is not extensively documented in the provided context, the broader class of dithiazoles and related heterocycles plays a significant role in ligand design. For example, ligands based on naphthalene (B1677914) peri-substituted with Group 15 and 16 elements, including sulfur, have been developed. researchgate.net These ligands can act as chelating agents, forming stable complexes with various metals. researchgate.net The rigid backbone of such ligands can enforce specific coordination geometries, which is crucial for controlling the reactivity of the metal center.

The synthesis of novel bis(1,2,3-triazol-1-yl)methane-based nitrogen ligands and their coordination to aluminum and zinc has been reported. csic.es This work, while not directly involving dithiazoles, illustrates the principles of designing polydentate ligands from five-membered heterocycles. The resulting metal complexes have shown potential as catalysts for polymerization reactions. csic.es

Furthermore, the interaction between dithiazolium rings and donor atoms in the solid state can be considered a form of weak coordination. X-ray crystallographic studies of various iminodithiazoles have revealed strong intermolecular interactions between the sulfur atoms of the dithiazole ring and nearby donor atoms like oxygen, nitrogen, or chlorine. rsc.org These interactions can influence the packing of molecules in the crystal lattice and are relevant to the design of solid-state materials with specific properties.

The development of new ligand frameworks is a continuous effort in coordination chemistry. The versatility of heterocyclic systems like dithiazoles suggests that they will continue to be explored as components of novel ligands for applications in catalysis and materials science. york.ac.ukcsic.es

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for the widespread investigation and application of bis(dimethylamino)dithiazolium salts. While established methods exist for the synthesis of related thiazole (B1198619) and dithiazole derivatives, future research will likely focus on more sustainable and versatile strategies. tandfonline.comnih.gov One promising direction is the use of multicomponent reactions, which can rapidly generate molecular complexity from simple starting materials. mdpi.com Another area of exploration could involve the use of flow chemistry, which offers advantages in terms of safety, scalability, and reaction control. tandfonline.com

Furthermore, the synthesis of asymmetrically substituted this compound derivatives remains a challenge. Developing selective functionalization techniques will be crucial for fine-tuning the compound's properties for specific applications. This could involve the use of protecting groups or directed metallation strategies to control the regioselectivity of subsequent reactions.

Investigation of Advanced Spectroscopic Techniques

A thorough understanding of the structure-property relationships in this compound salts necessitates the use of advanced spectroscopic techniques. While standard methods like NMR and mass spectrometry are routinely used for characterization, more sophisticated techniques can provide deeper insights. rsc.orgnih.gov For instance, solid-state NMR spectroscopy can elucidate the structure and dynamics of these compounds in the solid state, which is particularly relevant for materials science applications. acs.org

Ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of this compound derivatives. This knowledge is crucial for their potential use in optoelectronic devices and as photosensitizers. Additionally, techniques like electron paramagnetic resonance (EPR) spectroscopy will be invaluable for studying any radical species derived from these salts. researchgate.net

Theoretical Predictions of Undiscovered Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity and properties of novel compounds, guiding experimental efforts and saving valuable resources. acs.org Density Functional Theory (DFT) and ab initio methods can be used to calculate the electronic structure, molecular orbitals, and various spectroscopic parameters of this compound salts. researchgate.netuark.edu Such calculations can help in understanding their stability, reactivity towards different reagents, and potential reaction mechanisms. rsc.org

Future theoretical studies could focus on predicting the outcomes of unexplored reactions, such as cycloadditions, ring-opening reactions, or reactions with various nucleophiles and electrophiles. Computational screening of a virtual library of substituted this compound derivatives could identify promising candidates with desired electronic or optical properties for subsequent synthesis and experimental validation.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors | Understanding stability and reaction pathways rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Designing molecules for optical applications researchgate.net |

| Ab initio methods | Accurate energetic and structural information | Benchmarking DFT results and studying reaction mechanisms |

Tailoring Electronic Properties for Specific Materials Applications

The inherent charge-separated nature of this compound salts makes them intriguing candidates for various materials science applications. mdpi.com By systematically modifying the substituents on the dithiazolium ring and the dimethylamino groups, it is possible to tune their electronic properties. rsc.org For instance, introducing strong electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, thereby influencing their color, redox potentials, and nonlinear optical properties. rsc.org

Future research will likely focus on incorporating the this compound core into larger conjugated systems, such as polymers and dendrimers. openmedicinalchemistryjournal.com This could lead to the development of novel organic conductors, semiconductors, and materials for energy storage and conversion. The ability to switch the electronic properties of these materials through external stimuli, such as light or an electric field, is another exciting area of exploration. beilstein-journals.org

Comparative Studies with Related Sulfur-Nitrogen Heterocycles

These comparative studies could involve both experimental and theoretical approaches. For example, a systematic investigation of the electrochemical properties of a series of related heterocycles could reveal important trends in their redox behavior. Similarly, computational studies could elucidate the differences in their electronic structures and aromaticity. Such knowledge will be invaluable for the rational design of new sulfur-nitrogen heterocycles with tailored properties.

| Compound Class | Key Features | Potential Research Comparison |

| Dithiazoles | Parent ring system | Effect of dimethylamino groups on electronic properties and reactivity |

| Thiadiazoles | Different arrangement of heteroatoms | Comparative stability and reaction mechanisms nih.gov |

| Benzodithiazoles | Fused aromatic ring | Influence of extended conjugation on optical and electronic properties mdpi.comsemanticscholar.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.